
6-bromo-2,3-dihydro-1H-phenalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2,3-dihydro-1H-phenalene is an organic compound with the molecular formula C13H11Br It is a brominated derivative of phenalene, a polycyclic aromatic hydrocarbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2,3-dihydro-1H-phenalene typically involves the bromination of 1-methyl-4-bromonaphthalene. The process begins with the bromination of 1-methyl-4-bromonaphthalene using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) with benzoyl peroxide as a catalyst. This reaction yields 1-bromomethyl-4-bromonaphthalene. Subsequent alkylation with dimethyl malonate in the presence of sodium methoxide (NaOMe) in methanol (MeOH) and alkaline hydrolysis produces 2-((4-bromonaphthalen-1-yl)methyl)malonic acid. Decarboxylation of this intermediate, followed by acid chloride formation using oxalyl chloride and Friedel-Crafts acylation with aluminum chloride (AlCl3) in dichloromethane, results in 6-bromo-2,3-dihydro-1H-phenalen-1-one. Finally, reduction with sodium borohydride (NaBH4) in methanol and further reduction with triethylsilane (Et3SiH) and trifluoroacetic acid (TFA) in dichloromethane yields this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial purposes with appropriate modifications to reaction conditions and equipment to ensure safety and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-2,3-dihydro-1H-phenalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form different derivatives, such as 6-bromo-2,3-dihydro-1H-phenalen-1-ol.
Oxidation Reactions: Oxidation of this compound can yield various oxidized products, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide (NaOMe) and other nucleophiles.
Reduction: Sodium borohydride (NaBH4) and triethylsilane (Et3SiH) in the presence of trifluoroacetic acid (TFA) are commonly used.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction with NaBH4 yields 6-bromo-2,3-dihydro-1H-phenalen-1-ol, while oxidation with KMnO4 can produce various oxidized derivatives.
Aplicaciones Científicas De Investigación
6-Bromo-2,3-dihydro-1H-phenalene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound derivatives in drug development.
Mecanismo De Acción
The mechanism of action of 6-bromo-2,3-dihydro-1H-phenalene and its derivatives involves interactions with various molecular targets and pathways. For example, its potential antimicrobial activity may be due to the disruption of bacterial cell membranes or inhibition of essential enzymes. The exact molecular targets and pathways involved depend on the specific derivative and its intended application.
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-1,3-dihydro-2H-indol-2-one: Another brominated compound with potential biological activities.
6-Bromo-2,3-dihydro-1H-phenalene-2,2-dicarboxylic acid: A derivative with additional carboxylic acid groups, which may alter its chemical properties and applications.
Uniqueness
This compound is unique due to its specific structure and the presence of a bromine atom, which imparts distinct reactivity and potential applications. Its derivatives are of particular interest in medicinal chemistry and materials science due to their diverse biological activities and potential for further functionalization.
Propiedades
Fórmula molecular |
C13H11Br |
|---|---|
Peso molecular |
247.13 g/mol |
Nombre IUPAC |
6-bromo-2,3-dihydro-1H-phenalene |
InChI |
InChI=1S/C13H11Br/c14-12-8-7-10-4-1-3-9-5-2-6-11(12)13(9)10/h2,5-8H,1,3-4H2 |
Clave InChI |
NTHZJTNJNMVSIN-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C3C(=CC=C(C3=CC=C2)Br)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


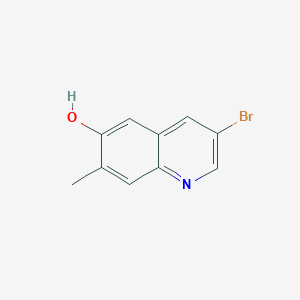
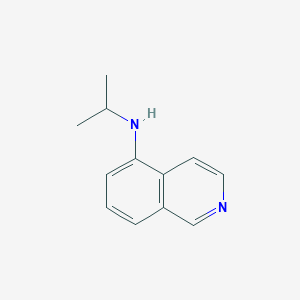
![Benzyl 3-oxa-7-azabicyclo[3.3.1]nonan-9-ylcarbamate hcl](/img/structure/B13033189.png)
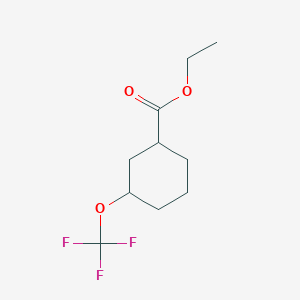
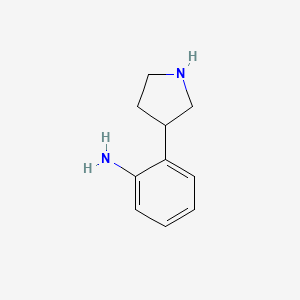
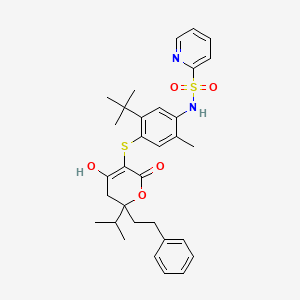
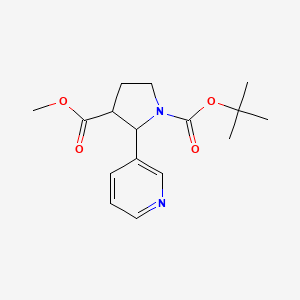
![(1S)-1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine](/img/structure/B13033234.png)
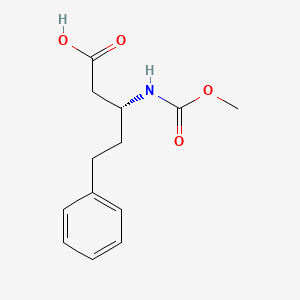
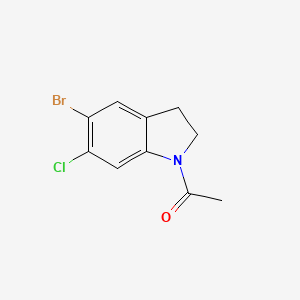
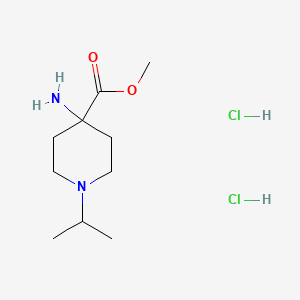
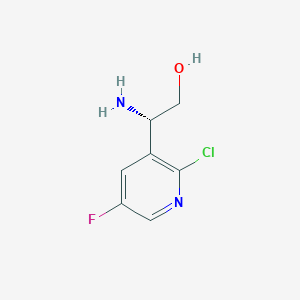
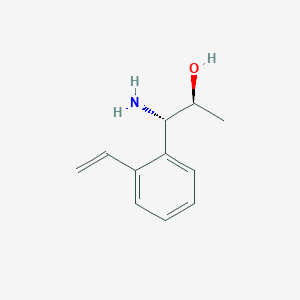
![2-Chloro-4H-cyclopenta[b]thiophen-6(5H)-one](/img/structure/B13033262.png)
